molecular formula C10H12O3 B3136960 4-Ethoxy-2-methoxybenzaldehyde CAS No. 42924-32-3

4-Ethoxy-2-methoxybenzaldehyde

Cat. No.: B3136960
CAS No.: 42924-32-3
M. Wt: 180.2 g/mol
InChI Key: PRFZEWJVEGPUJS-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methoxybenzaldehyde is an organic compound belonging to the class of benzaldehydes It is characterized by the presence of an ethoxy group (-OCH2CH3) and a methoxy group (-OCH3) attached to a benzene ring, along with an aldehyde functional group (-CHO)

Biochemical Analysis

Biochemical Properties

4-Ethoxy-2-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosinase, an enzyme involved in the production of melanin. This compound acts as an inhibitor of tyrosinase, thereby affecting melanin synthesis. Additionally, it has been observed to interact with various proteins through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. It also affects the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with tyrosinase involves binding to the copper ions at the enzyme’s active site, preventing the enzyme from catalyzing the oxidation of tyrosine to melanin. Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the compound’s toxicity significantly increases, leading to detrimental effects on organ function and overall health .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of different metabolites in the body. The compound’s metabolism also involves conjugation reactions, which enhance its solubility and facilitate its excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific binding proteins. These transporters facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations enable this compound to modulate specific cellular processes and pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-2-methoxybenzaldehyde can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution reaction. In this method, 2-methoxybenzaldehyde undergoes a reaction with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Purification steps such as distillation and recrystallization are employed to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

4-Ethoxy-2-methoxybenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: Lacks the ethoxy group, making it less lipophilic.

    2-Methoxybenzaldehyde: Lacks the ethoxy group and has different reactivity due to the position of the methoxy group.

    4-Ethoxybenzaldehyde: Lacks the methoxy group, affecting its chemical properties and reactivity.

Uniqueness

4-Ethoxy-2-methoxybenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

4-ethoxy-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-5-4-8(7-11)10(6-9)12-2/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFZEWJVEGPUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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